Welcome to the BenchChem Online Store!
molecular formula C12H10BrNO B1291326 6-bromo-N-methyl-2-naphthamide CAS No. 426219-35-4

6-bromo-N-methyl-2-naphthamide

Cat. No. B1291326
M. Wt: 264.12 g/mol
InChI Key: HPUCFMPIKISIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09278938B2

Procedure details

6-Bromo-2-naphthoic acid (10.1 g, 40.1 mmol) and N,N-dimethylformamide (4.75 g, 65.0 mmol) were added to toluene (80 mL). To the reaction mixture was added dropwise thionyl chloride (5.7 g, 48.2 mmol) at 45 to 50° C., and the mixture was stirred for 1 hr, and allowed to cool to room temperature. The reaction mixture was added dropwise at 10 to 25° C. to a solution prepared by adding triethylamine (11.4 g, 112.4 mmol) and 40% methylamine methanol solution (8.1 g, 104.4 mmol) to toluene (80 mL), and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added dropwise water (50 mL), and the mixture was stirred at room temperature. The crystals were collected by filtration, and washed with a mixed solvent (25 mL) of methanol/water (2:8) to give wet crystals. The total amount of the wet crystals was added to N,N-dimethylacetamide (70 mL), and dissolved with heating to 60° C. The reaction mixture was allowed to cool to room temperature, and water (140 mL) was added dropwise thereto. The crystals were collected by filtration, and washed with water (80 mL) to give wet crystals. The total amount of the wet crystals was suspended in ethyl acetate (25 mL) with stirring at room temperature. The crystals were collected by filtration, and washed with ethyl acetate (5 mL). The obtained wet crystals were dried under reduced pressure to give 6-bromo-N-methyl-2-naphthamide (9.4 g, 35.6 mmol). yield 89%.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
methylamine methanol
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=O)[CH:6]=[CH:5]2.[CH3:15][N:16](C)C=O.S(Cl)(Cl)=O.C(N(CC)CC)C.CO.CN>C(OCC)(=O)C.O.CN(C)C(=O)C.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([NH:16][CH3:15])=[O:14])[CH:6]=[CH:5]2 |f:4.5|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
4.75 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
methylamine methanol
Quantity
8.1 g
Type
reactant
Smiles
CO.CN
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was added dropwise at 10 to 25° C. to a solution
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with a mixed solvent (25 mL) of methanol/water (2:8)
CUSTOM
Type
CUSTOM
Details
to give wet crystals
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with heating to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (80 mL)
CUSTOM
Type
CUSTOM
Details
to give wet crystals
STIRRING
Type
STIRRING
Details
with stirring at room temperature
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (5 mL)
CUSTOM
Type
CUSTOM
Details
The obtained wet crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.6 mmol
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.